![molecular formula C20H25N5O2 B5208530 2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)

2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

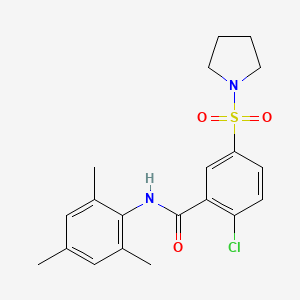

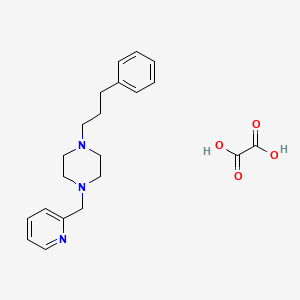

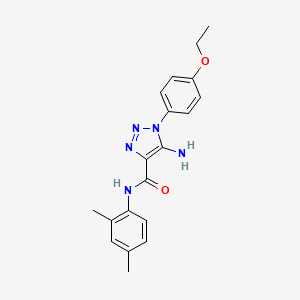

The targeted compound falls within the domain of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of heterocyclic compounds. These compounds feature rings that contain atoms of at least two different elements as members of their rings. The compound of interest integrates elements of pyrazolo[1,5-a]pyrimidin and piperazine, indicating a complex structure with potential biological activity.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic structures and incorporating various functional groups through reactions such as alkylation, acylation, and nucleophilic substitution. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by specific functionalization steps to introduce the desired substituents (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and their stereochemical relationships. The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, revealed a triclinic system, indicating a complex three-dimensional orientation of its molecular framework (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Compounds of this nature undergo various chemical reactions, including cyclization, nitration, and bromination, which are crucial for modifying their chemical structure and tuning their biological activities. The reactions often exploit the compound's heterocyclic core as a reactive site for introducing new functional groups or forming new rings (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Wirkmechanismus

Target of Action

The primary target of this compound is the adenosine A2A receptor . This receptor plays a crucial role in many biochemical processes, including inflammation and neurotransmission .

Mode of Action

The compound acts as an extremely selective antagonist of the adenosine A2A receptor . It binds to human and rat A2A receptors with high affinity, displaying over 23000-fold selectivity for hA2A over hA1 and minimal affinity for hA2B and hA3 receptors .

Result of Action

The antagonistic action on the adenosine A2A receptor can lead to various molecular and cellular effects. For instance, it can modulate neurotransmission and inflammatory responses . .

Eigenschaften

IUPAC Name |

2-[4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15-13-20(24-9-7-23(8-10-24)11-12-26)25-19(21-15)14-17(22-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNXYOSXDXVNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)

![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)

![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)

![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)

![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)